molecular formula C28H37O3P B15207170 Dicyclohexyl(6,7,9,10-tetrahydrodibenzo[h,j][1,4,7]trioxacycloundecin-1-yl)phosphine

Dicyclohexyl(6,7,9,10-tetrahydrodibenzo[h,j][1,4,7]trioxacycloundecin-1-yl)phosphine

Cat. No.: B15207170
M. Wt: 452.6 g/mol
InChI Key: AXJVZKZEEVZEAI-UHFFFAOYSA-N
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Chemical Reactions Analysis

Dicyclohexyl(6,7,9,10-tetrahydrodibenzo[h,j][1,4,7]trioxacycloundecin-1-yl)phosphine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Dicyclohexyl(6,7,9,10-tetrahydrodibenzo[h,j][1,4,7]trioxacycloundecin-1-yl)phosphine is utilized in several scientific research applications:

    Chemistry: It serves as a ligand in coordination chemistry and catalysis, aiding in the formation of complex metal-organic frameworks.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research into potential pharmaceutical applications, including drug delivery systems and therapeutic agents.

    Industry: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Dicyclohexyl(6,7,9,10-tetrahydrodibenzo[h,j][1,4,7]trioxacycloundecin-1-yl)phosphine exerts its effects involves its ability to act as a ligand, binding to metal centers and influencing their reactivity. The molecular targets include various metal ions, and the pathways involved often pertain to catalytic cycles in organic synthesis .

Comparison with Similar Compounds

Properties

Molecular Formula

C28H37O3P

Molecular Weight

452.6 g/mol

IUPAC Name

dicyclohexyl(8,11,14-trioxatricyclo[13.4.0.02,7]nonadeca-1(19),2(7),3,5,15,17-hexaen-3-yl)phosphane

InChI

InChI=1S/C28H37O3P/c1-3-10-22(11-4-1)32(23-12-5-2-6-13-23)27-17-9-16-26-28(27)24-14-7-8-15-25(24)30-20-18-29-19-21-31-26/h7-9,14-17,22-23H,1-6,10-13,18-21H2

InChI Key

AXJVZKZEEVZEAI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)C3=CC=CC4=C3C5=CC=CC=C5OCCOCCO4

Origin of Product

United States

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